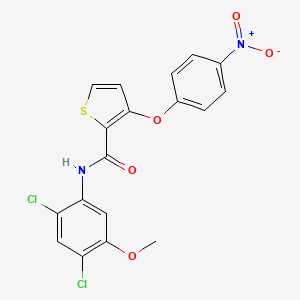

2-Methyl-2,3-dihydrobenzofuran-7-amine

Descripción general

Descripción

2-Methyl-2,3-dihydrobenzofuran-7-amine is an organic compound with the chemical formula C10H13NO. It appears as a white crystalline solid and is soluble in polar solvents such as water and alcohol. This compound is used as an intermediate in organic synthesis, particularly in the production of drugs and dyes .

Mecanismo De Acción

Target of Action

It is known that benzofuran derivatives, which include 2-methyl-2,3-dihydrobenzofuran-7-amine, have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .

Mode of Action

Benzofuran derivatives have been found to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .

Biochemical Pathways

Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

It is known that one of the targets achieved with most of the more recent compounds, including benzofuran derivatives, is improved bioavailability .

Result of Action

Benzofuran derivatives have been found to display good antimicrobial activity .

Action Environment

It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae .

Análisis Bioquímico

Biochemical Properties

Benzofuran derivatives, to which this compound belongs, have been shown to interact with a wide range of enzymes, proteins, and other biomolecules

Cellular Effects

Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

2-Methyl-2,3-dihydrobenzofuran-7-amine can be synthesized through various methods:

Reaction of 2-methyl-4-methoxybenzofuran with ammonia: This method involves the reaction of 2-methyl-4-methoxybenzofuran with ammonia to produce this compound.

Reaction of O-benzidine with 2,3-dihydrofuran: Another method involves the reaction of O-benzidine with 2,3-dihydrofuran to generate this compound.

Análisis De Reacciones Químicas

2-Methyl-2,3-dihydrobenzofuran-7-amine undergoes various types of chemical reactions:

Acylation Reactions: The compound can participate in acylation reactions due to the presence of the amine group.

Condensation Reactions: It can also undergo condensation reactions, forming new compounds.

Common reagents used in these reactions include acyl chlorides for acylation and aldehydes or ketones for condensation reactions. The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-Methyl-2,3-dihydrobenzofuran-7-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: The compound is explored for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

Industry: It is used in the production of dyes and other industrial chemicals.

Comparación Con Compuestos Similares

2-Methyl-2,3-dihydrobenzofuran-7-amine can be compared with other benzofuran derivatives:

Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.

8-Methoxypsoralen: Another benzofuran derivative with similar applications.

Angelicin: Known for its use in treating skin conditions.

These compounds share the benzofuran core structure but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Propiedades

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJZUEHEOHJEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

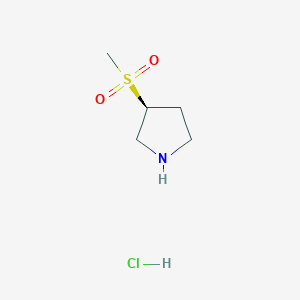

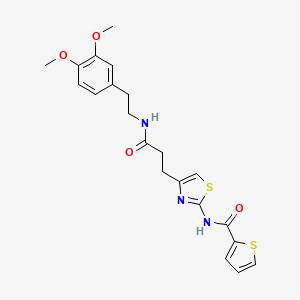

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2632615.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2632616.png)

![1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2632618.png)

![5-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2632620.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2632623.png)

![2-({6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2632628.png)

![(3,4-Dimethoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2632634.png)

![N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide](/img/structure/B2632636.png)